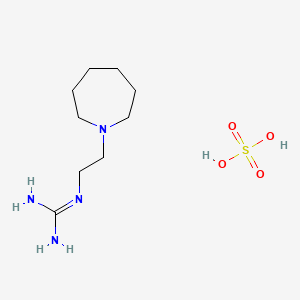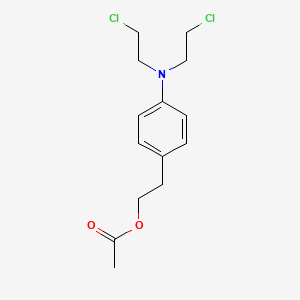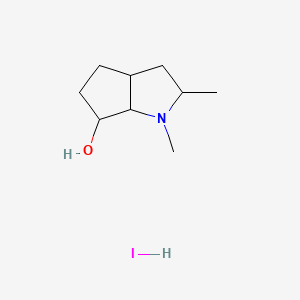
1,8-桉油精
描述
异松油烯,也称为1,4-松油烯,是一种单萜化合物,分子式为C10H18O。它是一种无色至淡黄色油状液体,具有樟脑般的香气和凉爽、温和的味道。 异松油烯天然存在于各种植物中,包括柑橘和菊花 . 它常用于生产香水、香料和香精 .
科学研究应用
异松油烯在科学研究中具有广泛的应用:
化学: 它用作有机合成中的构建块,并用作各种化学反应中的溶剂.
生物学: 研究异松油烯的潜在抗菌和抗炎特性.
医学: 由于其祛痰特性,正在研究其在治疗呼吸道疾病中的潜在用途.
工业: 异松油烯用于生产香料、香精和化妆品.
作用机理
异松油烯通过各种分子靶点和途径发挥作用。 它激活热敏受体,如TRPA1和TRPM8,它们参与感知有害冷和温度变化 . 这种激活会导致离子通道的调节以及随后的生理反应。
作用机制
1,4-Cineole: A Comprehensive Review of its Mechanism of Action
1,4-Cineole, also known as eucalyptol, is a natural monoterpene that is present in eucalyptus oil . It has been found to have various biological activities, including anti-inflammatory and antimicrobial effects . This article aims to provide a comprehensive review of the mechanism of action of 1,4-Cineole.
Target of Action
1,4-Cineole has been found to interact with several targets in the human body. It activates both human Transient Receptor Potential Ankyrin 1 (TRPA1), a sensor of noxious cold, and human Transient Receptor Potential Melastatin 8 (TRPM8), a thermosensitive receptor . It also inhibits the growth of plants .
Mode of Action
1,4-Cineole interacts with its targets in various ways. It has been shown to inhibit the activity of Asparagine Synthetase, a key enzyme in Asparagine biosynthesis . It also inhibits the production of pro-inflammatory cytokines such as Tumor Necrosis Factor Alpha (TNFα), Interleukin-1β (IL-1β), and Nuclear Factor Kappa-light-chain-enhancer of activated B cells (NF-κB), while upregulating anti-inflammatory cytokines like Interleukin-4 (IL-4) and Interleukin-10 (IL-10) .
Biochemical Pathways
1,4-Cineole affects several biochemical pathways. It has been found to inhibit the synthesis of DNA in the root apical meristem of plants, suggesting that it may interfere with the growth of other plant species . It also downregulates the expression of pro-inflammatory cytokines and upregulates the expression of anti-inflammatory cytokines, suggesting a role in the regulation of inflammatory responses .
Pharmacokinetics
It is known that 1,4-cineole is a colorless liquid that is insoluble in water but miscible with organic solvents
Result of Action
The action of 1,4-Cineole results in various molecular and cellular effects. It has been shown to inhibit the growth of plants and to regulate the expression of various cytokines, potentially affecting immune responses . It also inhibits DNA synthesis in the root apical meristem of plants .
Action Environment
The action of 1,4-Cineole can be influenced by various environmental factors. For example, it has been found to be attractive to males of various species of orchid bees, which gather the chemical to synthesize pheromones . This suggests that the presence of certain species could potentially influence the action of 1,4-Cineole in the environment.
生化分析
Biochemical Properties
1,4-Cineole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Notably, 1,4-Cineole activates human TRPA1, a sensor of noxious cold, and human TRPM8, a thermosensitive receptor . These interactions suggest that 1,4-Cineole can influence sensory perception and thermoregulation.
Cellular Effects
1,4-Cineole affects various types of cells and cellular processes. It has been observed to inhibit plant growth, indicating its potential impact on cellular metabolism . Additionally, 1,4-Cineole exhibits anti-inflammatory properties by inhibiting proinflammatory cytokine production in human lymphocytes and lipopolysaccharide-stimulated monocytes . This suggests that 1,4-Cineole can modulate immune responses and inflammation.
Molecular Mechanism
At the molecular level, 1,4-Cineole exerts its effects through several mechanisms. It binds to and activates TRPA1 and TRPM8 receptors, influencing sensory perception and thermoregulation . Additionally, 1,4-Cineole inhibits the production of proinflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by modulating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Cineole change over time. Studies have shown that 1,4-Cineole remains stable under various conditions, but its efficacy may decrease over prolonged exposure . Long-term studies indicate that 1,4-Cineole can maintain its anti-inflammatory properties, but its impact on cellular function may diminish over time .
Dosage Effects in Animal Models
The effects of 1,4-Cineole vary with different dosages in animal models. In mice, 1,4-Cineole has been shown to exhibit anxiolytic-like effects at doses of 100, 200, and 400 mg/kg . Higher doses may lead to increased immobility time in forced swimming and tail suspension tests, indicating potential depressive-like effects . 1,4-Cineole does not significantly affect motor coordination at these doses .
Metabolic Pathways
1,4-Cineole is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which converts it into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body . The metabolic pathways of 1,4-Cineole are crucial for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 1,4-Cineole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The distribution of 1,4-Cineole within tissues is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas .
Subcellular Localization
1,4-Cineole’s subcellular localization affects its activity and function. It is primarily localized in the cytoplasm and can interact with various organelles . The presence of targeting signals or post-translational modifications may direct 1,4-Cineole to specific compartments, influencing its biological effects .
准备方法
合成路线和反应条件: 异松油烯可以通过α-松油醇的脱水合成。 此过程涉及从α-松油醇中去除水分子,从而形成异松油烯 .
工业生产方法: 在工业上,异松油烯是通过蒸馏桉树油然后进行冷冻分离获得的 . 这种方法确保从桉树油中分离出异松油烯。
化学反应分析
反应类型: 异松油烯会发生各种化学反应,包括:
氧化: 异松油烯可以被氧化形成相应的酮和醇。
还原: 异松油烯的还原会导致饱和烃的形成。
取代: 异松油烯可以发生取代反应,其中官能团被其他基团取代。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 卤化剂如氯和溴通常用于此过程。
主要产物:
氧化: 酮和醇的形成。
还原: 饱和烃的形成。
取代: 卤代衍生物的形成。
相似化合物的比较
异松油烯与其他单萜相似,例如:
1,8-桉油醇:
柠檬烯: 另一种具有柑橘香味的单萜,但它缺少异松油烯中存在的氧原子。
薄荷醇: 一种具有薄荷香味的单萜醇,在官能团和结构上有所不同。
属性
IUPAC Name |
1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)10-6-4-9(3,11-10)5-7-10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFOTVCVTJUTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(O1)(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047396 | |
| Record name | 1,4-Cineole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a minty lime odor; [HSDB], Liquid, colourless mobile liquid; camphor like aroma | |
| Record name | 1,4-Epoxy-p-menthane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2827 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1,4-Cineole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1,4-Cineole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
173-174 °C, 65.00 °C. @ 16.00 mm Hg | |
| Record name | 1,4-EPOXY-P-MENTHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-Cineole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SLIGHTLY SOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; SOL IN ALL PROPORTION IN ETHER, ALC, Insoluble in water, soluble in oils, soluble (in ethanol) | |
| Record name | 1,4-EPOXY-P-MENTHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-Cineole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.8997 @ 20 °C, 0.850-0.908 | |
| Record name | 1,4-EPOXY-P-MENTHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-Cineole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1242/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
1.93 [mmHg] | |
| Record name | 1,4-Epoxy-p-menthane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2827 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
COLORLESS LIQ | |
CAS No. |
470-67-7 | |
| Record name | 1,4-Cineole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Epoxy-p-menthane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cineole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methyl-4-(1-methylethyl)-7-oxabicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-CINEOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B55JTU839B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,4-EPOXY-P-MENTHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-Cineole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
1 °C | |
| Record name | 1,4-EPOXY-P-MENTHANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5425 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1,4-Cineole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036096 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






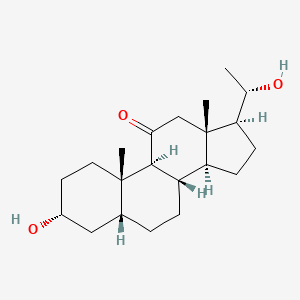
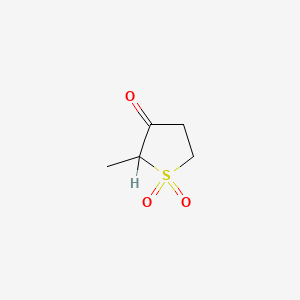
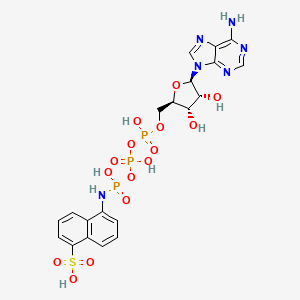

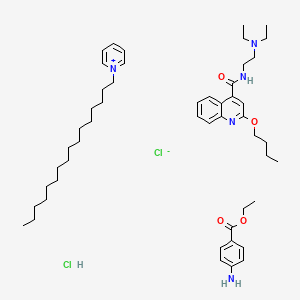
![16-[3-(3H-diazirin-3-yl)phenoxy]hexadecanoic acid](/img/structure/B1204137.png)

